N-Boc-trans-4-hydroxy-L-prolinol serves as a valuable building block for the synthesis of peptides and proteins due to its specific stereochemistry and functional groups. The tert-butyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule. The presence of the hydroxyl group on the C4 position allows for further functionalization and incorporation into various peptide sequences. ()
The chiral nature of N-Boc-trans-4-hydroxy-L-prolinol makes it a potential candidate for use in asymmetric catalysis. The molecule can be incorporated into catalysts for various reactions, enabling the selective formation of one enantiomer over the other. Research is ongoing to explore the development of efficient and highly selective catalysts using N-Boc-trans-4-hydroxy-L-prolinol as a scaffold. ()
N-Boc-trans-4-hydroxy-L-prolinol has been explored for its potential applications in the development of new drugs. The molecule exhibits various biological activities, including antibacterial and antifungal properties. Researchers are investigating the possibility of modifying N-Boc-trans-4-hydroxy-L-prolinol to develop new drugs with improved efficacy and selectivity. ()
Irritant